molecular formula C7H9N3.ClH B1142918 6-Methylpicolinimidamide CAS No. 190004-35-4

6-Methylpicolinimidamide

Cat. No.: B1142918
CAS No.: 190004-35-4
M. Wt: 171.63
InChI Key:
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Description

It is known for its role in synthetic chemistry and its potential therapeutic and industrial uses.

Scientific Research Applications

6-Methylpicolinimidamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpicolinimidamide involves several chemical reactions. One method includes the use of hydrogen chloride in tetrahydrofuran, diethyl ether, and water. Another method employs sodium methylate in methanol and ethyl acetate. The reaction conditions and yield vary depending on the specific method used.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Methylpicolinimidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium methylate, and various solvents such as tetrahydrofuran, diethyl ether, methanol, and ethyl acetate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.

Mechanism of Action

The mechanism of action of 6-Methylpicolinimidamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methylpicolinimidamide include:

  • This compound hydrochloride
  • 6-Methyl-2-pyridinecarboximidamide hydrochloride
  • 6-Methylpyridine-2-carboxamidine hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.

Properties

IUPAC Name

6-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5-3-2-4-6(10-5)7(8)9/h2-4H,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZYALZCFPRXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190004-35-4
Record name 6-Methyl-pyridine-2-carboxamidine; hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-Methoxy-6-methyl-pyridine-2-carboxamidine (1 eq, 32.9 mmol, 4.94 g) in EtOH (40 ml) and water (10 ml) at room temperature is added ammonium chloride (1 eq, 32.9 mmol, 1.76 g). The resulting mixture is heated to 80° C. for 4 hours and then allowed to cool to room temperature overnight. The solvent is removed in vacuo to afford the title compound which is used in subsequent steps without further purification. [2M+H]+=271
Name
N-Methoxy-6-methyl-pyridine-2-carboxamidine
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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